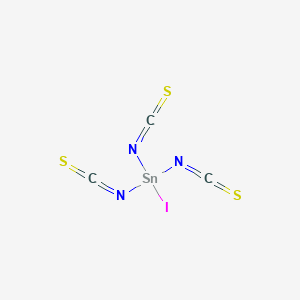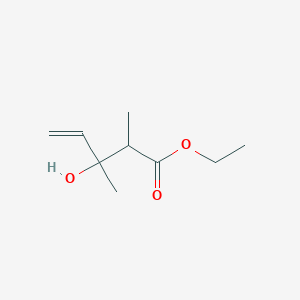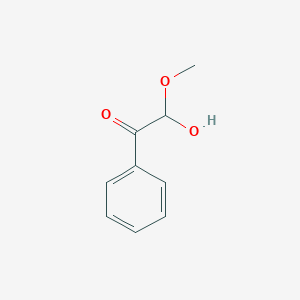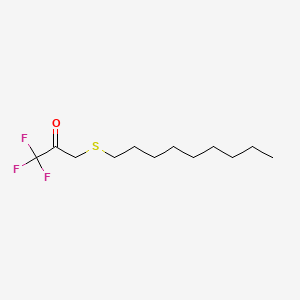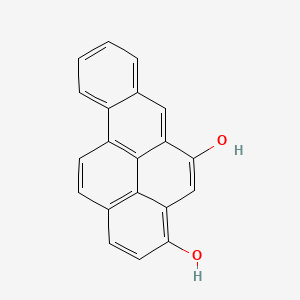
Benzo(pqr)tetraphene-3,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(pqr)tetraphene-3,5-diol: is an organic compound with the molecular formula C20H12O2. It is a polycyclic aromatic hydrocarbon (PAH) containing multiple fused benzene rings and two hydroxyl groups at positions 3 and 5. This compound is known for its complex structure and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo(pqr)tetraphene-3,5-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, followed by hydroxylation to introduce the hydroxyl groups at the desired positions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and hydroxylation processes .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Benzo(pqr)tetraphene-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Benzo(pqr)tetraphene-3,5-diol is used as a model compound in studies of PAHs and their reactivity. It serves as a reference for understanding the behavior of similar compounds in various chemical reactions .
Biology and Medicine: Research on this compound includes its potential biological activity and interactions with biomolecules. Studies have explored its effects on cellular processes and its potential as a therapeutic agent .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique structure contributes to the desirable properties of these materials .
Mechanism of Action
The mechanism of action of Benzo(pqr)tetraphene-3,5-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, facilitating binding to specific sites on the target molecules. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
- Benzo[pqr]tetraphene-7,8-diol
- Benzo[a]pyrene-7,8-diol
- Benzo[def]chrysene-7,8-diol
Comparison: Benzo(pqr)tetraphene-3,5-diol is unique due to the specific positions of its hydroxyl groups, which influence its chemical reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .
Properties
CAS No. |
99346-48-2 |
|---|---|
Molecular Formula |
C20H12O2 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
benzo[a]pyrene-3,5-diol |
InChI |
InChI=1S/C20H12O2/c21-17-8-6-11-5-7-14-13-4-2-1-3-12(13)9-15-18(22)10-16(17)19(11)20(14)15/h1-10,21-22H |
InChI Key |
ZMRWSJBBPWVEGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C(=CC5=C(C=CC(=C54)C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


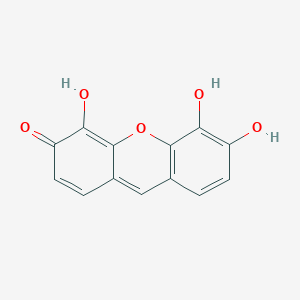
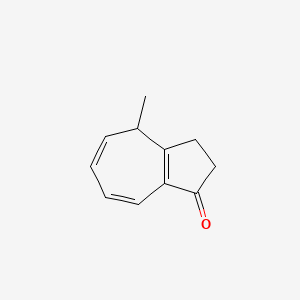
![3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14347384.png)
![3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid](/img/structure/B14347387.png)

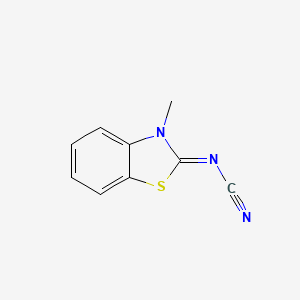
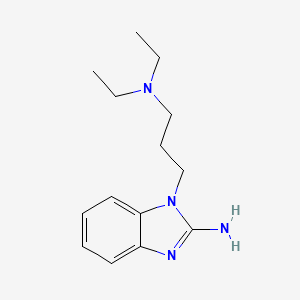
![Dipropyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14347416.png)
![N-(5-Isocyanato-2-methylphenyl)-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14347427.png)

